Vinylphenyldichlorosilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro-ethenyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2Si/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDASGLPLQWLMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C1=CC=CC=C1)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884416 | |
| Record name | Benzene, (dichloroethenylsilyl)- | |
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Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7719-02-0 | |
| Record name | (Dichloroethenylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7719-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Vinylphenyldichlorosilane | |
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| Record name | Vinylphenyldichlorosilane | |
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| Record name | Benzene, (dichloroethenylsilyl)- | |
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| Record name | Benzene, (dichloroethenylsilyl)- | |
| Source | EPA DSSTox | |
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| Record name | Dichloro(phenyl)vinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.861 | |
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| Record name | VINYLPHENYLDICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7Q925H3TC | |
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Synthetic Methodologies for Vinylphenyldichlorosilane
Established Synthetic Pathways for Organochlorosilanes
The foundational methods for producing organochlorosilanes, the class of compounds to which vinylphenyldichlorosilane belongs, are dominated by two major industrial processes: Grignard reagent-based synthesis and the Direct Process.
The reaction of Grignard reagents (R-Mg-X) with silicon halides has been a cornerstone of organosilicon chemistry since its early development. gelest.com This method offers a versatile route for forming silicon-carbon bonds and has been historically employed for the synthesis of a vast array of organosilanes, including this compound. gelest.comoup.com The general reaction involves the nucleophilic attack of the organomagnesium compound on a silicon halide, displacing a halide atom. iitk.ac.in
The synthesis of this compound can be achieved by reacting vinyltrichlorosilane with phenylmagnesium bromide. unt.edu Alternatively, the reaction can utilize methylmagnesium bromide with vinyltrichlorosilane to produce vinylmethyldichlorosilane. acs.org The choice of Grignard reagent and chlorosilane substrate allows for the precise introduction of desired organic groups.
The reaction protocol can be varied to control the degree of substitution. For instance, adding the silane (B1218182) to the Grignard reagent (normal addition) typically favors full substitution, while adding the Grignard reagent to the silane (reverse addition) is preferred for achieving partial substitution. gelest.com The solvent also plays a crucial role, with ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) being most common, as they stabilize the Grignard reagent. wikipedia.org THF is often preferred for its higher boiling point, which can facilitate reactions with sterically hindered compounds. gelest.com
| Reactant 1 | Reactant 2 | Primary Product | Solvent | Reference |
|---|---|---|---|---|
| Vinyltrichlorosilane | Phenylmagnesium bromide | This compound | Not Specified | unt.edu |
| Vinyltrichlorosilane | Methylmagnesium bromide | Vinylmethyldichlorosilane | Ether | acs.org |
| (Chloroalkyl)alkoxysilanes | Various Grignard Reagents | Polycarbosilanes | THF | researchgate.net |
The Direct Process, also known as the Müller-Rochow process, is a major industrial method for the synthesis of organochlorosilanes, particularly methylchlorosilanes. mdpi.com This process involves the reaction of an organic chloride with elemental silicon powder at high temperatures (typically 250-350°C) in the presence of a copper catalyst. mdpi.comelkem.com The reaction produces a mixture of chlorosilanes, which are then separated by distillation. elkem.com
While the most common application involves methyl chloride to produce precursors for silicone polymers, the Direct Process has been adapted for other organochlorosilanes. wikipedia.org For instance, vinylchlorosilanes can be synthesized by passing vinyl chloride vapor through a heated mixture of copper and silicon. acs.org Similarly, allylchlorosilanes are produced using allyl chloride. acs.org The process is highly exothermic, and controlling the reaction temperature is critical to prevent pyrolysis of the organic groups. acs.org Diluting the organic halide vapor with an inert gas like nitrogen can help manage the temperature and reduce contact time. acs.org
| Organic Halide | Catalyst/Contact Mass | Temperature | Key Products | Reference |
|---|---|---|---|---|
| Methyl Chloride (CH₃Cl) | Silicon-Copper Alloy | High Temperature | Dimethyldichlorosilane, Methyltrichlorosilane, etc. | wikipedia.org |
| Vinyl Chloride | Copper-Silicon | ~250°C | Vinyltrichlorosilane, Vinyldichlorosilane | acs.org |
| Allyl Chloride | Copper-Silicon | 250°C (controlled) | Allyltrichlorosilane, Allyldichlorosilane | acs.org |
Novel and Advanced Synthetic Approaches for this compound
Research continues to drive the development of more efficient, selective, and environmentally friendly methods for synthesizing organosilanes. These advanced approaches focus on new catalytic systems, adherence to green chemistry principles, and rigorous optimization of reaction parameters.
Modern catalysis offers powerful tools for the selective synthesis of organosilicon compounds. Transition-metal-catalyzed cross-coupling reactions have emerged as a significant alternative to traditional methods. For example, palladium-catalyzed coupling of chlorosilanes with organoaluminum reagents allows for the selective methylation of various di- and trichlorosilanes. sci-hub.se This approach provides better selectivity than the highly reactive Grignard reagents, which often lead to over-alkylation. sci-hub.se
Other catalytic systems are also being explored. Nickel catalysts have been used for the alkylation of chlorosilanes with organoaluminum reagents, although their scope can be limited. sci-hub.se Innovations in hydrosilylation, an atom-economic reaction, include the use of earth-abundant and less toxic metal catalysts like cobalt and iron as alternatives to platinum-based catalysts. acs.org These newer catalysts can operate under mild conditions and are pivotal for synthesizing a wide range of organosilanes. acs.orgcsic.es Furthermore, specialized catalysts can be used to achieve high stereoselectivity, yielding chiral silanes with specific functionalities. researchgate.net
The principles of green chemistry are increasingly influencing the design of synthetic routes for organosilanes, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. A key area of development is the direct synthesis of alkoxysilanes from alcohols instead of organic chlorides, which avoids the generation of corrosive HCl as a byproduct. mdpi.comresearchgate.net
Another green approach involves the use of flow chemistry. Atom-economic flow synthesis of organosilanes has been demonstrated using catalytic amounts of earth-abundant metal compounds, such as potassium tert-butoxide (t-BuOK), to facilitate the reaction of organolithium compounds with hydrosilanes. sci-hub.se This method allows for rapid reactions under mild conditions (e.g., 25°C) and can be scaled up efficiently. sci-hub.se The use of environmentally benign solvents, such as alcohols, in combination with modern catalysts like cobalt complexes, further enhances the sustainability of these processes, which can be designed as circular systems that also produce valuable byproducts like hydrogen gas. acs.orgcsic.es
Maximizing the yield and selectivity of a desired product like this compound requires careful optimization of various reaction parameters. Key factors include the concentration of reactants, temperature, pressure, and the choice of catalyst and solvent. whiterose.ac.uk For example, increasing temperature generally accelerates reaction rates but can also lead to undesirable side reactions or decomposition.
Traditional optimization methods often rely on a "one-factor-at-a-time" approach, which can be inefficient and may not reveal the true optimal conditions due to interactions between variables. whiterose.ac.uk Modern approaches leverage statistical methods like Design of Experiments (DoE) and machine learning algorithms to explore a wide range of conditions more efficiently. whiterose.ac.ukbeilstein-journals.org Bayesian optimization, for example, is an iterative, algorithm-based global optimization strategy that has been shown to outperform human intuition in finding optimal reaction conditions with fewer experiments. ucla.edu These advanced optimization tools can be applied to complex reactions, including the synthesis of specialized organosilanes, to fine-tune parameters and achieve higher efficiency and purity. beilstein-journals.org
Precursor Chemistry and its Influence on this compound Synthesis
The synthesis of this compound is highly dependent on the nature and purity of its precursors. Common synthetic routes, such as the Grignard reaction, involve the precise manipulation of organometallic reagents and chlorosilanes. gelest.comresearchgate.net The success of these syntheses is not merely a matter of combining reagents but requires a deep understanding of the underlying chemistry of the precursors, their potential side reactions, and the impact of the reaction medium on the desired chemical transformation.
Role of Silicon Monoxide as an Intermediate
Silicon monoxide (SiO) is a compound that can be produced at lower temperatures than pure silicon metal, making it a potentially less expensive raw material for silane production. google.comgoogle.com Its role in the synthesis of organosilanes can be considered in the context of the "direct process" (Müller-Rochow process), which is a cornerstone of industrial organosilane production. mdpi.comencyclopedia.pub The direct process typically involves the reaction of an organic halide with silicon metal at high temperatures in the presence of a catalyst, such as copper. mdpi.comencyclopedia.pub
While the direct synthesis of this compound itself is not the most common method, the underlying principles of the direct process hint at the potential involvement of SiO-like species. The mechanism involves the generation of active silylene species on the silicon surface. researchgate.net It is conceivable that silicon monoxide, or related sub-valent silicon species, could act as transient intermediates on the catalyst-activated silicon surface, reacting with organic halides.
Patented processes demonstrate that solid silicon monoxide can be reacted with hydrogen halides or organic halides, often with catalytic activation, to produce various silanes. google.comgoogle.com For instance, reacting activated silicon monoxide with hydrogen halides at temperatures between 200°C and 1200°C can yield halosilanes. google.com This suggests that under specific, high-energy conditions, SiO can serve as a precursor to functionalized silanes. However, its specific role as a well-defined, isolable intermediate in the standard synthesis of this compound is not extensively documented in mainstream synthetic literature, which favors methods like the Grignard reaction.
Impact of Starting Material Purity and Stoichiometry
The purity of starting materials and the precise control of their stoichiometry are paramount in the synthesis of this compound, particularly in widely-used methods like the Grignard reaction. unt.edugoogle.com A common route involves the reaction of a phenyl Grignard reagent (like phenylmagnesium bromide) with vinyltrichlorosilane. unt.edu
Purity of Starting Materials: The presence of impurities in the starting materials can have a detrimental effect on the yield and purity of the desired product.
Moisture: Grignard reagents are highly sensitive to moisture. Any water present in the reaction system will react with the Grignard reagent, quenching it and reducing the effective concentration, which in turn lowers the yield of this compound. google.com Therefore, anhydrous conditions are essential. rsc.org
Oxidation: Etheric solvents used for Grignard reactions can form peroxides upon exposure to atmospheric oxygen. These peroxides can lead to unwanted side reactions and pose safety risks. google.com
Impurities in Silane Precursors: The vinyltrichlorosilane precursor must be of high purity. The presence of other chlorosilanes could lead to the formation of a mixture of products that are difficult to separate.
Stoichiometry: Stoichiometry, the quantitative relationship between reactants and products, is crucial for maximizing the yield of this compound while minimizing byproducts. organic-chemistry.org In the Grignard synthesis, the molar ratio of the Grignard reagent to the chlorosilane determines the extent of substitution.
The reaction of phenylmagnesium bromide with vinyltrichlorosilane can theoretically produce this compound, vinyldiphenylchlorosilane, or vinyltriphenylsilane depending on the stoichiometry. To selectively synthesize this compound, a "reverse addition" protocol, where the Grignard reagent is added to the silane, is often preferred to maintain an excess of the chlorosilane and favor monosubstitution. gelest.com Using an excess of the Grignard reagent would lead to multiple phenyl groups being attached to the silicon atom.
Table 1: Theoretical Impact of Stoichiometry on Product Distribution
| Molar Ratio (Phenylmagnesium bromide : Vinyltrichlorosilane) | Expected Major Product | Expected Minor Products | Rationale |
|---|---|---|---|
| ~1 : 1 | This compound | Vinyldiphenylchlorosilane, Unreacted Vinyltrichlorosilane | Favors single substitution of a chlorine atom. |
| ~2 : 1 | Vinyldiphenylchlorosilane | This compound, Vinyltriphenylsilane | Provides enough nucleophile for double substitution. |
| >3 : 1 | Vinyltriphenylsilane | Vinyldiphenylchlorosilane | Drives the reaction towards complete substitution. |
This control over stoichiometry is essential for an efficient and selective synthesis. researchgate.net
Solvent Effects and Reaction Medium Engineering
Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used. gelest.comgoogle.com They solvate the magnesium center of the Grignard reagent, forming a complex that is essential for its stability and reactivity. The reaction in THF is noted to be much faster than in diethyl ether. researchgate.net The solvent's ability to coordinate with the magnesium atom influences the nucleophilicity of the Grignard reagent. researchgate.net
Table 2: Properties of Common Solvents in Organosilane Synthesis
| Solvent | Type | Boiling Point (°C) | Key Role/Consideration |
|---|---|---|---|
| Diethyl Ether | Aprotic, Polar | 34.6 | Standard solvent for Grignard reagent formation; high volatility. google.com |
| Tetrahydrofuran (THF) | Aprotic, Polar | 66 | Strongly solvates Grignard reagents, increasing reactivity; can undergo side reactions. rsc.orgresearchgate.net |
| Toluene | Aprotic, Non-polar | 110.6 | Often used as a co-solvent or coupling solvent, especially for higher temperature reactions. google.comnih.gov |
| Hexane | Aprotic, Non-polar | 69 | Used in purification/extraction; not suitable for Grignard formation due to non-polarity. unt.edu |
Ultimately, the reaction medium must be engineered to maximize the solubility of reactants, stabilize reactive intermediates like the Grignard reagent, and facilitate the desired reaction pathway while suppressing potential side reactions.
Reaction Mechanisms Involving Vinylphenyldichlorosilane
Mechanistic Studies of Hydrolysis and Condensation Reactions of Organoalkoxysilanes, relevant to Vinylphenyldichlorosilane systems.
The hydrolysis and condensation of organosilanes, such as this compound, are fundamental processes in the formation of polysiloxanes. These reactions proceed through a series of steps involving the nucleophilic attack of water on the silicon atom, followed by the condensation of the resulting silanols.
The hydrolysis of dichlorosilanes like this compound involves the substitution of chloride ions with hydroxyl groups, leading to the formation of silanediols. This reaction is typically catalyzed by acids or bases. unm.edu In acidic conditions, the reaction is initiated by the protonation of a chlorine atom, making the silicon center more electrophilic and susceptible to attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the silicon atom. The hydrolysis of dichlorodimethylsilane, a related compound, initially yields a mixture of short-chain linear polydimethylsiloxanes with terminal hydroxyl groups, as well as cyclic units. uni-wuppertal.de
Following hydrolysis, the resulting silanols undergo condensation to form siloxane (Si-O-Si) bonds, releasing water in the process. uni-wuppertal.de This can occur between two silanol (B1196071) molecules or between a silanol and an unhydrolyzed chlorosilane. The condensation reaction is also influenced by the pH of the medium.
Computational studies on the hydrolysis of chlorosilanes with water clusters have shown that the reaction can proceed through pathways with either retention or inversion of configuration at the silicon center. researchgate.net The exact pathway and reaction rates are influenced by the nature of the organic substituents on the silicon atom. scienceopen.com For instance, the steric bulk of alkoxy groups can affect the rate of hydrolysis, although this effect is less pronounced after the initial hydrolysis step. gelest.com
Radical Reaction Pathways in Organosilicon Systems.
Radical reactions provide a powerful tool for the formation of carbon-carbon and carbon-silicon bonds in organosilicon systems. These reactions often involve the addition of a radical species to an unsaturated bond, such as the vinyl group in this compound.
A common pathway involves the generation of a radical which then adds to the C=C double bond of the vinylsilane. chemrxiv.org This addition is followed by a fragmentation of the resulting intermediate. chemrxiv.org The reactivity of alkenylsilanes towards radical addition is influenced by the substituents on the silicon atom. rsc.org
Photoredox catalysis has emerged as a mild and efficient method for initiating radical reactions in organosilicon systems. acs.orgnih.gov In this approach, a photocatalyst, upon excitation by visible light, can initiate an electron transfer process to generate the desired radical species. acs.org For example, in the radical group transfer of vinyl silanes, an excited photocatalyst can oxidize a tertiary amine, which then participates in a halogen-atom transfer (XAT) with an alkyl iodide to generate an alkyl radical. acs.org This radical then adds to the vinyl silane (B1218182), initiating a cyclization and subsequent ring-opening to yield the final product. acs.org
Atom Transfer Radical Addition (ATRA) with Vinyl-Functional Silanes.
Atom Transfer Radical Addition (ATRA) is a specific type of radical reaction that involves the transfer of an atom (typically a halogen) from one molecule to another, mediated by a radical intermediate. While the broader concept of radical addition to vinyl silanes is well-documented, specific studies focusing solely on the ATRA mechanism with this compound are less common. However, related radical group transfer reactions provide significant insight into this type of reactivity.
In a process analogous to ATRA, the photoredox-catalyzed radical group transfer of vinyl silanes involves the addition of an alkyl radical to the vinyl group. acs.org This is followed by a cyclization and subsequent fragmentation, effectively transferring the vinyl group. The mechanism often involves a halogen-atom transfer (XAT) process to generate the initial alkyl radical from an alkyl halide. acs.org
The general mechanism for such radical additions to vinyl silanes can be outlined as follows:
Initiation : A radical is generated, often through photoredox catalysis or thermal decomposition of an initiator.
Addition : The radical adds to the double bond of the vinyl silane.
Atom Transfer/Fragmentation : The resulting radical intermediate can then undergo various transformations, including atom transfer or fragmentation, to yield the final product.
The regioselectivity of radical additions to vinyl silanes is an important consideration. The addition can occur at either carbon of the vinyl group, and the outcome is influenced by the stability of the resulting radical intermediate.
Role of this compound in Si-C Bond Formation and Transformation.
This compound is a valuable precursor for the formation and transformation of silicon-carbon (Si-C) bonds, which are fundamental to organosilicon chemistry. The presence of both a reactive vinyl group and chloro substituents on the silicon atom allows for a variety of synthetic manipulations.
One of the primary methods for Si-C bond formation is through reactions involving the vinyl group. For instance, vinyl silanes can react with electrophiles in a regioselective manner, where the silicon group is replaced by the electrophile at the ipso-carbon atom. chemtube3d.com This reaction typically proceeds with retention of the double bond geometry. chemtube3d.com
Hydrosilylation, the addition of a Si-H bond across the double bond of the vinyl group, is another key reaction for forming Si-C bonds. This process is typically catalyzed by transition metals and is a cornerstone of organosilicon chemistry.
Furthermore, the Si-Cl bonds in this compound are susceptible to nucleophilic substitution, allowing for the introduction of various organic groups at the silicon center. This provides a route to a wide range of functionalized organosilanes. For example, the reaction with Grignard reagents or organolithium compounds can be used to replace the chlorine atoms with alkyl or aryl groups. lkouniv.ac.in
Recent advances have also demonstrated the use of vinyl chlorosilanes in cross-electrophile coupling reactions to forge new Si-C bonds. These methods offer mild and efficient pathways to complex organosilanes.
The Si-C bond itself is generally stable, but its reactivity can be tuned by the substituents on the silicon and carbon atoms. lkouniv.ac.in For example, replacing alkyl groups on the silicon with electronegative chlorine atoms can decrease the reactivity of the vinyl group towards ionic addition and favor radical pathways. mcgill.ca
Catalytic Mechanisms in this compound Reactions.
Catalysis plays a pivotal role in many of the reactions involving this compound, enabling efficient and selective transformations. The specific catalytic mechanism depends on the type of reaction being performed.
Hydrolysis and Condensation: The hydrolysis and condensation of this compound are typically catalyzed by acids or bases.
Acid Catalysis: In the presence of an acid, the reaction is initiated by the protonation of a leaving group (e.g., chloride), which makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. unm.edu
Base Catalysis: Under basic conditions, a nucleophile such as a hydroxide ion directly attacks the silicon center, leading to the displacement of the leaving group. unm.edu
Radical Reactions:
Photoredox Catalysis: Visible-light photoredox catalysis is a powerful tool for initiating radical reactions of vinyl silanes. The mechanism involves the excitation of a photocatalyst, which then engages in single-electron transfer (SET) processes to generate radical intermediates. acs.org For example, an excited iridium or organic photocatalyst can oxidize a tertiary amine, which then acts as a radical initiator. acs.org
Cross-Coupling and Addition Reactions:
Transition Metal Catalysis: Transition metals, particularly palladium and gold, are widely used to catalyze reactions of vinyl silanes. For instance, gold catalysts have been employed in the reaction of vinyldiazo compounds with alkenylsilanes to produce skipped dienes. nih.gov Palladium catalysts are effective for acetylene (B1199291) hydrochlorination to produce vinyl chloride, a related vinyl halide. rsc.org
Lewis Base Catalysis: Lewis bases can activate hydrosilanes to form hypercoordinate silicon hydrides, which can then participate in hydrogen atom transfer (HAT) to unsaturated C-C bonds, initiating hydrosilylation or polymerization. nih.gov
The choice of catalyst and reaction conditions can significantly influence the outcome of the reaction, including the regioselectivity and stereoselectivity.
Kinetic Studies of Reactions Involving this compound.
The kinetics of reactions involving this compound provide valuable insights into the reaction mechanisms and the factors that influence reaction rates.
Hydrolysis and Condensation: The hydrolysis of vinyltrialkoxysilanes, which are structurally related to this compound, has been studied using ¹H NMR spectroscopy. researchgate.net In neutral conditions, the hydrolysis is extremely slow. However, the presence of small amounts of either acid or base dramatically increases the reaction rate by several orders of magnitude. researchgate.net Under basic conditions, the steric hindrance of the alkoxy group can significantly impact the hydrolysis rate. researchgate.net
The rate of hydrolysis of alkoxysilanes is also dependent on the structure of the silane, the solvent, and the properties of the catalyst. scienceopen.comdntb.gov.ua For example, the hydrolysis rate constants for various alkoxysilanes can differ significantly depending on the catalyst and its concentration. nih.gov
Hydrolysis Rate Constants for Various Silanes
| Silane | Conditions | Rate Constant |
|---|---|---|
| Vinyltrimethoxysilane (VTMS) | Neutral, water-acetonitrile | 1.3 x 10⁻⁶ M⁻¹s⁻¹ |
| Model Polymer with Alkoxysilane | Various catalysts, ~3.0 mol% | 0.29 to 5.4 x 10⁻⁴ min⁻¹ |
| Tetraethoxysilane (TEOS) | Acidic, water, ultrasonic power | 4.5 to 65 x 10⁻² M⁻¹min⁻¹ |
| Dimethyl diethoxy silane (DMDEOS) | Acidic, pH 2-5 | 0 to 0.6 M⁻¹min⁻¹ |
Radical Reactions: The kinetics of radical additions to alkenylsilanes have also been investigated. The relative reactivities of the double bond in different alkenylsilanes towards the addition of a trichloromethyl radical have been determined. rsc.org These studies help to elucidate the electronic and steric factors that govern the reactivity of the vinyl group in radical processes.
The following table presents a summary of the compounds mentioned in this article.
Polymerization and Copolymerization Studies of Vinylphenyldichlorosilane
Homopolymerization of Vinylphenyldichlorosilane
The homopolymerization of this compound primarily proceeds through hydrolytic polycondensation to form polysiloxanes. This process involves the hydrolysis of the chloro groups to silanols, followed by the condensation of these silanols to form siloxane bonds.
Mechanisms and Kinetics of Polysiloxane Formation
The formation of polysiloxanes from this compound is a two-step process. The first step is the hydrolysis of the silicon-chlorine bonds to form vinylphenylsilanediol. This reaction is typically rapid and is followed by the slower condensation step, where the silanol (B1196071) groups react with each other to form siloxane linkages, releasing water as a byproduct. uni-wuppertal.de
n C₆H₅(CH₂=CH)SiCl₂ + 2n H₂O → [C₆H₅(CH₂=CH)SiO]n + 2n HCl
The kinetics of this process are influenced by several factors, including the pH of the reaction medium. In acidic conditions, the hydrolysis reaction is generally fast, while the condensation reaction is slower. Conversely, in alkaline conditions, condensation is favored over hydrolysis. researchgate.netresearchgate.netresearchgate.net This differential reactivity allows for a degree of control over the polymerization process and the resulting polymer structure. The acidity of the reaction medium can affect the rate of the hydrolysis–condensation reaction and the yields of the products. nih.gov
Influence of Reaction Parameters on Polymer Structure
The structure of the resulting polysiloxane is highly dependent on the reaction parameters. The concentration of water, catalyst (acid or base), temperature, and solvent all play crucial roles in determining the molecular weight, degree of branching, and presence of cyclic structures in the final polymer.
For instance, the hydrolysis of dichlorosilanes can yield a mixture of short-chain linear polydimethylsiloxanes with terminal hydroxyl groups, as well as cyclic units. uni-wuppertal.de The formation of these different structures is a direct consequence of the competition between intramolecular and intermolecular condensation reactions.
Interactive Table: Influence of Reaction Parameters on Polysiloxane Structure
| Reaction Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | Predominant Polymer Structure |
| Low pH (Acidic) | Fast | Slow | Primarily linear chains, potential for some cyclic oligomers |
| High pH (Basic) | Slow | Fast | Higher molecular weight, more cross-linked or branched structures |
| High Temperature | Increases | Increases | Can favor formation of cyclic species and may lead to broader molecular weight distribution |
| High Water Concentration | Increases | Can be complex, may favor hydrolysis over condensation initially | Can lead to lower molecular weight polymers if condensation is not driven to completion |
Copolymerization with Various Monomers
This compound is a valuable comonomer for the synthesis of a variety of functional polymers due to the presence of both a reactive vinyl group and hydrolyzable chloro groups. This allows for its incorporation into both inorganic and organic polymer backbones.
Synthesis of Silicon Carbide Ceramic Precursor Polymers, including Polycarbosilanes and Polysilanes
Vinyl-substituted silanes are utilized in the synthesis of preceramic polymers, which can be pyrolyzed to form silicon carbide (SiC) ceramics. The vinyl groups provide a site for cross-linking, which is essential for achieving a high ceramic yield upon pyrolysis. While direct copolymerization studies of this compound for SiC precursors are not extensively detailed in the provided context, the principles of using vinyl-functionalized chlorosilanes are well-established.
The synthesis of polycarbosilanes, which are key precursors to SiC, often involves Grignard coupling reactions of chlorosilanes. uni-wuppertal.de The inclusion of vinyl groups in the polymer backbone allows for thermal or catalytic curing, which cross-links the polymer chains and prevents them from volatilizing during pyrolysis, thus increasing the ceramic yield.
Copolymerization with Organic Monomers for Functional Materials
The vinyl group in this compound allows for its copolymerization with a wide range of organic monomers through various polymerization techniques, such as free radical polymerization. This enables the incorporation of siloxane moieties into organic polymer backbones, leading to hybrid materials with a combination of properties from both the organic and inorganic components.
For example, the copolymerization of vinyl-functional silanes with monomers like vinyl acetate can be achieved, although the reactivity ratios and polymerization kinetics can be complex. Such copolymers can exhibit enhanced thermal stability, weather resistance, and surface properties.
Block Copolymer and Multiblock Structure Formation
This compound can be incorporated into block copolymers, which are macromolecules composed of chemically distinct polymer segments. These materials can self-assemble into ordered nanostructures, making them useful in a variety of applications.
The synthesis of block copolymers containing siloxane segments can be achieved through living polymerization techniques, such as anionic polymerization. For instance, block copolymers of different siloxanes, including those with vinyl groups, have been synthesized. utoronto.ca The synthesis of multiblock copolymers containing vinyl polymers can be achieved through methods like nitroxide-mediated polymerization, offering precise control over the polymer architecture. researchgate.net
Consequently, it is not possible to provide a thorough, data-rich article with detailed research findings and interactive tables that strictly adheres to the provided outline for this compound. The available information is general to the fields of polymer chemistry and silane (B1218182) monomers but does not offer the specific examples and data required to accurately and informatively address the subsections of the user's request.
Advanced Characterization Techniques in the Study of Vinylphenyldichlorosilane and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental to confirming the molecular structure of vinylphenyldichlorosilane and tracking its chemical transformations.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organosilanes. For this compound, ¹H, ¹³C, and ²⁹Si NMR each provide unique and complementary information.
¹H NMR is used to identify the hydrogen nuclei in the vinyl and phenyl groups. The vinyl protons typically appear as a complex multiplet system, while the phenyl protons resonate in the aromatic region of the spectrum. The integration of these signals confirms the ratio of vinyl to phenyl protons.
¹³C NMR provides information about the carbon skeleton. Distinct signals are expected for the vinyl carbons, the aromatic carbons of the phenyl ring, and any potential impurities or derivative structures.
²⁹Si NMR is particularly powerful for studying silicon-containing compounds. pascal-man.com It provides a direct probe of the silicon environment, and its chemical shift is highly sensitive to the substituents attached to the silicon atom. unige.ch For this compound, a characteristic chemical shift in the range for dichlorosilanes is expected.
Beyond structural confirmation, NMR is a powerful technique for monitoring reaction kinetics. For instance, time-resolved ²⁹Si NMR can be used to track the hydrolysis and condensation reactions of silanes, allowing for the determination of concentration changes of intermediate species over time. ubc.caacs.org This method enables the detailed study of sol-gel processes or polymerization reactions involving this compound. Hyperpolarized ²⁹Si NMR has emerged as a method to dramatically increase signal sensitivity, making it possible to detect and quantify transient intermediates in rapid reactions that would be impossible to observe under standard conditions. nih.gov
Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for similar functional groups.
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | Phenyl (C₆H₅) | 7.2 - 7.8 | Multiplet |
| Vinyl (-CH=CH₂) | 5.8 - 6.5 | Multiplet | |
| ¹³C | Phenyl (C₆H₅) | 128 - 138 | Multiple signals |
| Vinyl (-CH=CH₂) | 130 - 140 | Two signals | |
| ²⁹Si | Dichlorosilane (-SiCl₂) | -5 to +10 | Singlet |
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the characteristic functional groups within a molecule by probing their vibrational modes. osti.gov For this compound, these techniques can confirm the presence of key structural motifs.
Si-Cl stretches: Strong absorptions characteristic of the silicon-chlorine bonds are expected.
Si-Phenyl vibrations: Bands corresponding to the silicon-phenyl linkage can be identified.
Vinyl group vibrations: Characteristic peaks for C=C stretching and C-H vibrations of the vinyl group are readily observable.
Phenyl group vibrations: Aromatic C-H and C=C ring stretching modes provide a clear signature for the phenyl group.
FTIR is particularly useful for analyzing the surface chemistry of materials modified with this compound. For example, when used to treat a substrate like silica (B1680970) or a polymer, new absorption bands corresponding to Si-O-substrate linkages or the incorporated organosilane can be detected, confirming successful surface modification. researchgate.netlboro.ac.uk
Table 2: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on data from analogous organosilane compounds. osti.govnist.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Phenyl C-H | Stretch | 3050 - 3100 |
| Vinyl C-H | Stretch | 3010 - 3090 |
| Vinyl C=C | Stretch | 1590 - 1610 |
| Phenyl C=C | Ring Stretch | 1430 - 1490 |
| Si-Phenyl | Stretch | ~1120 |
| Si-Cl | Asymmetric/Symmetric Stretch | 540 - 600 |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top few nanometers of a material. ipfdd.de When this compound is used to form a polymer or a surface coating, XPS can verify the presence of silicon, carbon, and chlorine on the surface. High-resolution scans of the Si 2p, C 1s, and Cl 2p core levels provide detailed information about the chemical environment. nih.gov For instance, the Si 2p binding energy can distinguish between Si-C, Si-Cl, and Si-O bonds, which is crucial for confirming the covalent attachment and subsequent hydrolysis or condensation of the silane (B1218182) on a substrate. xpsfitting.comthermofisher.com Analysis of the C 1s peak can differentiate between carbon in the phenyl ring, the vinyl group, and any adventitious carbon contamination.
Table 3: Expected XPS Binding Energies for this compound Derivatives Binding energies are referenced to the C 1s peak at 285.0 eV. xpsfitting.com
| Element | Core Level | Chemical State | Expected Binding Energy (eV) |
| Silicon | Si 2p | Si-C / Si-Ph | ~101 - 102 |
| Si-Cl | ~102 - 103 | ||
| Si-O (post-hydrolysis) | ~103 - 104 | ||
| Carbon | C 1s | C-C / C-H (Aromatic/Vinyl) | 284.5 - 285.0 |
| C-Si | ~284.0 | ||
| Chlorine | Cl 2p | Cl-Si | ~200 - 201 |
Microscopic Techniques for Morphological and Nanoscale Characterization
While spectroscopic methods reveal molecular structure, microscopic techniques are essential for visualizing the larger-scale morphology and nanoscale features of materials and surfaces derived from this compound.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing the morphology of materials at the micro- and nanoscale. These techniques are not used on the this compound monomer itself, but rather on the solid materials produced from it, such as polymers, composite fillers, or surface coatings.
SEM provides high-resolution images of a sample's surface topography. It is used to study the texture, roughness, and integrity of films or coatings made from this compound derivatives. In composite materials, SEM can be used to visualize the dispersion of fillers and assess the interfacial adhesion between the filler and the polymer matrix, which is often enhanced by silane coupling agents.
TEM offers much higher resolution than SEM and is used to investigate the internal structure of materials. For nanocomposites prepared using this compound, TEM can reveal the dispersion of nanoparticles, the thickness of the silane coating on individual particles, and the presence of any agglomerates.
Diffraction Techniques for Crystalline Structure Analysis
X-ray Diffraction (XRD) is the primary technique for analyzing the crystalline structure of solid materials. While this compound is a liquid at room temperature, its polymeric derivatives can exhibit varying degrees of crystallinity, which profoundly impacts their physical and mechanical properties. thermofisher.com
XRD analysis of a polymer derived from this compound can distinguish between crystalline and amorphous domains. niscpr.res.inicdd.com The diffraction pattern of a semi-crystalline polymer consists of sharp peaks (Bragg reflections) superimposed on a broad, diffuse halo. intertek.com The sharp peaks arise from the ordered, crystalline regions, while the halo is characteristic of the disordered, amorphous regions. By analyzing the position, intensity, and width of these diffraction peaks, researchers can determine key structural parameters such as the percentage of crystallinity, the size of the crystallites, and the specific crystal lattice structure (polymorphism) of the polymer. thermofisher.comintertek.com This information is critical for correlating the material's structure with its performance in various applications.
Theoretical and Computational Investigations of Vinylphenyldichlorosilane Systems
Quantum Chemical Calculations for Electronic Structure and Bonding (e.g., Density Functional Theory (DFT) and Ab Initio methods)
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of Vinylphenyldichlorosilane. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's geometry, orbital energies, and charge distribution with high accuracy.
Density Functional Theory (DFT) has become a popular method due to its balance of computational cost and accuracy. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate the optimized molecular geometry. These calculations can predict bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available.
Key electronic properties that can be determined for this compound using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Ab initio methods , while computationally more intensive, can offer even higher accuracy. These methods, which are based on first principles without empirical parameterization, can be used to refine the understanding of the electronic interactions within the this compound molecule.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides a detailed picture of the bonding in terms of localized electron-pair bonds. For this compound, NBO analysis can quantify the hybridization of the silicon, carbon, and chlorine atoms and describe the nature of the Si-C, Si-Cl, C=C, and C-H bonds. It can also reveal hyperconjugative interactions that contribute to the molecule's stability.
Below is a table summarizing typical data that would be generated from DFT calculations on this compound.
| Property | Calculated Value | Unit |
| HOMO Energy | -7.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 6.3 | eV |
| Dipole Moment | 2.5 | Debye |
| Si-C(phenyl) Bond Length | 1.85 | Å |
| Si-C(vinyl) Bond Length | 1.84 | Å |
| Si-Cl Bond Length | 2.06 | Å |
Note: The values in this table are illustrative and represent typical outcomes of such calculations.
Molecular Dynamics Simulations for Reaction Pathways and Polymerization Processes
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing insights into dynamic processes such as reaction pathways and polymerization.
For this compound, MD simulations can be employed to investigate the initial stages of polymerization. By simulating a system containing multiple this compound monomers, it is possible to observe how they interact and begin to form oligomers and polymer chains. These simulations can reveal preferred orientations and reaction coordinates for the polymerization process.
Reactive force fields (such as ReaxFF) can be particularly useful in MD simulations of polymerization, as they can model the formation and breaking of chemical bonds during the simulation. This allows for the exploration of complex reaction networks and the identification of key intermediates and transition states in the polymerization of this compound.
The following table illustrates the type of information that can be extracted from MD simulations of this compound polymerization.
| Simulation Parameter | Description |
| System Size | Number of this compound monomers in the simulation box. |
| Temperature | The temperature at which the simulation is conducted, influencing reaction rates. |
| Pressure | The pressure of the simulation, which can affect the density and interactions of the monomers. |
| Simulation Time | The duration of the simulation, determining the extent of polymerization that can be observed. |
| Potential Energy | The total potential energy of the system over time, indicating changes in stability as reactions occur. |
Mechanistic Insights from Computational Studies
Computational studies are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, theoretical chemists can identify transition states, intermediates, and the most favorable reaction pathways.
For instance, the hydrolysis of the Si-Cl bonds in this compound is a critical step in the formation of polysiloxanes. DFT calculations can be used to model the stepwise hydrolysis process, including the coordination of water molecules to the silicon center, the formation of a pentacoordinate intermediate, and the subsequent elimination of HCl. The calculated activation energies for each step can provide a quantitative understanding of the reaction kinetics.
Similarly, computational methods can be used to investigate the mechanisms of hydrosilylation reactions involving the vinyl group of this compound. By modeling the interaction of the vinyl group with a catalyst and a hydrosilane, it is possible to determine the regioselectivity and stereoselectivity of the reaction.
Prediction of Reactivity and Selectivity in Organosilicon Reactions
A significant advantage of computational chemistry is its ability to predict the reactivity and selectivity of chemical reactions. For this compound, various computational descriptors can be used to forecast its behavior in different chemical environments.
The distribution of the electrostatic potential on the molecular surface, calculated using DFT, can identify the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, the silicon atom is expected to be an electrophilic center due to the electron-withdrawing chlorine atoms, while the vinyl and phenyl groups can act as nucleophilic sites.
Fukui functions and local softness indices are other conceptual DFT-based descriptors that can provide more quantitative predictions of reactivity at different atomic sites within the molecule. These indices can help in predicting the outcome of competing reaction pathways, such as addition to the vinyl group versus substitution at the silicon center.
The following table provides an example of how reactivity indices for different atoms in this compound could be presented.
| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |
| Si | 0.05 | 0.25 |
| C(vinyl, α) | 0.15 | 0.08 |
| C(vinyl, β) | 0.12 | 0.10 |
| Cl | 0.08 | 0.03 |
Note: The values in this table are illustrative and represent typical outcomes of such calculations.
Chemometrics and Data Analysis in Theoretical Chemistry
Chemometrics involves the use of statistical and mathematical methods to analyze chemical data. In the context of theoretical chemistry, chemometric techniques can be applied to the large datasets generated from computational studies to identify patterns and relationships.
For a series of related organosilicon compounds, including derivatives of this compound, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed. These models correlate calculated molecular descriptors (such as electronic properties, steric parameters, and topological indices) with experimentally observed activities or properties.
For example, a QSPR model could be built to predict the thermal stability or refractive index of polymers derived from different substituted vinylphenyldichlorosilanes. By training a model on a set of compounds with known properties, it becomes possible to predict the properties of new, unsynthesized molecules, thereby guiding experimental efforts toward materials with desired characteristics. The application of machine learning algorithms to analyze computational data is a growing area that holds significant promise for accelerating the discovery and design of new organosilicon materials.
Emerging Research Directions and Future Perspectives for Vinylphenyldichlorosilane
Academic Applications in Advanced Materials Science
The dual functionality of vinylphenyldichlorosilane makes it a valuable monomer and crosslinking agent in the synthesis of advanced materials. Its incorporation into polymer backbones or as a surface modifier can impart a range of desirable properties, from thermal stability to tailored surface energies.
This compound serves as a critical building block for a new generation of silicon-containing polymers designed for high-performance applications. The combination of silicon and oxygen atoms with organic groups has led to novel polymeric materials with a compelling mix of properties applicable across numerous industries mdpi.com. Polysiloxanes and their derivatives are noted for high backbone flexibility, UV resistance, thermal stability, and moisture resistance, making them suitable for aerospace, medical, and electronic applications researchgate.net.
The vinyl group in this compound is particularly important as it can participate in polymerization reactions, such as hydrosilylation, to form the main polymer chain or to create crosslinks that enhance the mechanical and thermal properties of the material. This allows for the creation of complex structures like branched or hyperbranched polysiloxanes mdpi.com. Polymers containing silicon are of interest as membrane materials for gas separation, microporous materials for gas storage, and as stationary phases in chromatography rsc.org. The incorporation of silyl (B83357) groups into polymer structures, such as polynorbornenes, has been shown to enhance gas permeability rsc.org. The phenyl group contributes to increased thermal stability and refractive index in the final polymer.
Table 1: Properties Imparted by Vinylphenyl-Silicon Units in High-Performance Polymers
| Property | Contribution of this compound | Potential Applications |
|---|---|---|
| Thermal Stability | The phenyl group enhances resistance to thermal degradation. | Aerospace components, high-temperature sealants, and coatings. |
| Mechanical Strength | The vinyl group allows for crosslinking, increasing the rigidity and durability of the polymer network. | Elastomers, resins, and composite materials. |
| Gas Permeability | The silicon-containing backbone can increase free volume within the polymer matrix. | Gas separation membranes and advanced packaging. |
| Optical Properties | The phenyl group can increase the refractive index of the polymer. | Optical adhesives, lenses, and materials for optoelectronics. |
| Processability | The reactive silane (B1218182) moiety allows for controlled polymerization and curing. | Materials for 3D printing and advanced manufacturing. |
This table summarizes the functional contributions of this compound to polymer properties based on its chemical structure.
Organosilanes are widely used to modify surfaces, imparting properties such as hydrophobicity (water repellency) or oleophobicity (oil repellency) evonik.com. When applied to a substrate, the dichlorosilyl group of this compound can hydrolyze and form strong covalent bonds with hydroxyl groups on the surface of materials like glass, metal oxides, or concrete. This creates a durable, chemically anchored layer.
Table 2: Surface Modifications Enabled by Organosilanes
| Surface Property | Modifying Agent/Mechanism | Resulting Functionality |
|---|---|---|
| Hydrophobicity | Anchoring of alkyl or fluoroalkyl silanes. | Water-repellent, easy-to-clean surfaces. evonik.com |
| Oleophobicity | Use of fluoroalkyl silanes. | Oil- and grease-repellent surfaces. evonik.com |
| Hydrophilicity | Application of amino or epoxy silanes. | Water-attracting surfaces for anti-fogging or specific binding applications. evonik.com |
| Adhesion Promotion | Silane coupling agents form a chemical bridge between an inorganic substrate and an organic coating. | Enhanced durability and corrosion resistance of coatings. researchgate.net |
This interactive table outlines various surface properties that can be achieved through modification with different types of functional silanes.
Interdisciplinary Research with Biological Systems, focusing on fundamental chemical interactions
While the direct biological applications of this compound are not extensively documented, its fundamental chemical properties suggest potential avenues for interdisciplinary research. The interactions of novel materials with biological systems are a growing area of study. Research into materials like graphene has shown that high surface area and surface chemistry are critical in determining biological responses nih.gov.
For polymers derived from this compound, the focus of future research could be on the fundamental chemical interactions at the material-biology interface. Key areas of investigation could include:
Protein Adsorption: Studying how the phenyl groups and the siloxane backbone influence the adsorption of proteins. The hydrophobic and π-π stacking interactions from the phenyl rings could lead to selective binding of certain biomolecules.
Nucleic Acid Interactions: Investigating the potential for interactions between the polymer surface and DNA or RNA, which is a significant area of research for other nanomaterials nih.gov.
Biocompatibility: Understanding how surface modifications using this silane affect cellular adhesion and growth, which is crucial for the development of new biomaterials for medical devices or tissue engineering. The amphiphilic nature of surfaces created with organosilanes could be a key factor in these interactions.
Sustainable Chemistry Approaches and Green Synthesis of Organosilicon Compounds
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency researchgate.net. The synthesis of organosilicon compounds, including this compound, is an area where these principles can be applied.
Future research is likely to focus on developing greener synthesis routes. This includes:
Solvent-Free Synthesis: A method for synthesizing vinyl phenyl silicone resin without the use of organic solvents has been developed, which eliminates toxic gas generation and offers high economic and environmental benefits google.com.
Alternative Solvents: The use of more environmentally benign solvents, such as ionic liquids, supercritical fluids, or water, is a key goal in sustainable chemistry scienceopen.com.
Bio-based Precursors: Research into producing key chemical building blocks from renewable biomass is gaining traction. For instance, sustainable methods for synthesizing p-xylene, a precursor related to the phenyl group, from biomass have been developed mpg.de. This approach could eventually be applied to the precursors of this compound.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby reducing waste.
Table 3: Comparison of Traditional vs. Green Synthesis Approaches for Organosilanes
| Synthesis Aspect | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Solvents | Often relies on volatile organic compounds (VOCs). | Utilizes water, supercritical CO2, or solvent-free conditions. google.comscienceopen.com |
| Catalysts | May use heavy metal catalysts that are difficult to recover. | Employs recoverable, reusable, or biodegradable catalysts. |
| Precursors | Typically derived from fossil fuels. | Explores the use of renewable, bio-based feedstocks. mpg.de |
| Waste Generation | Can produce significant amounts of by-products and waste streams. | Focuses on high atom economy and minimizing waste. researchgate.net |
This table provides a comparative overview of conventional and sustainable methodologies in the synthesis of organosilicon compounds.
Integration of Artificial Intelligence and Machine Learning in Organosilicon Research
Key applications of AI and ML include:
Predicting Material Properties: AI models can be trained on existing data to predict the properties of new silicon-containing polymers, such as thermal stability, mechanical strength, or gas permeability, even before they are synthesized. This allows researchers to screen vast numbers of potential candidates computationally nih.govresearchgate.net.
Optimizing Synthesis Reactions: ML algorithms can analyze large datasets of chemical reactions to identify the optimal conditions (e.g., temperature, pressure, catalyst) for synthesizing compounds like this compound, maximizing yield and minimizing by-products researchgate.netillinois.edu.
Accelerating Discovery: AI can be used in computer-assisted synthesis planning (CASP) to propose novel and efficient synthetic routes to complex organosilicon molecules, moving the focus from laborious tasks to creative problem-solving iscientific.org.
Generative Design: Physics-informed generative AI models can design entirely new crystalline materials and molecules with desired properties, guiding scientific discovery toward promising candidates cornell.edu.
Table 4: Applications of AI/ML in Organosilicon Research
| Application Area | AI/ML Tool/Technique | Objective |
|---|---|---|
| Materials Discovery | Deep Learning, Generative Models | Design novel polymers and materials with targeted properties. nih.govcornell.edu |
| Synthesis Planning | Retrosynthetic Analysis Algorithms | Predict efficient and viable synthesis routes for complex molecules. iscientific.org |
| Reaction Optimization | Machine Learning Feedback Loops | Determine the best reaction conditions to maximize yield and purity. illinois.edu |
This interactive table highlights the integration of artificial intelligence and machine learning in advancing organosilicon chemistry.
Q & A
Q. What are the critical safety protocols for handling vinylphenyldichlorosilane in laboratory settings?
this compound is moisture-sensitive and corrosive. Key safety measures include:
- Personal Protective Equipment (PPE): Wear indirect-vent goggles, chemical-resistant gloves (e.g., nitrile), and lab coats. Face shields are recommended for high-volume handling .
- Ventilation: Use fume hoods to minimize inhalation exposure. Local exhaust ventilation is critical during synthesis or purification steps .
- Spill Management: Neutralize spills with inert absorbents (e.g., sodium bicarbonate) and avoid water contact to prevent HCl release .
Q. What are the primary physico-chemical characterization techniques for this compound?
Standard characterization includes:
Q. How should vinylphenylydichlorosilane be stored to ensure stability?
Store under inert atmosphere (argon or nitrogen) in airtight, moisture-resistant containers. Glassware should be oven-dried, and molecular sieves (3Å) can be added to solvents to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound-based polymer synthesis?
Use factorial design to evaluate variables:
- Factors: Temperature, catalyst loading (e.g., Pt-based), monomer ratio, and solvent polarity.
- Response Variables: Molecular weight (GPC), crosslinking density (DSC), and thermal stability (TGA). For example, a factorial design can identify interactions between temperature and catalyst efficiency, minimizing side reactions like premature gelation .
Q. What methodologies resolve discrepancies in reported reactivity of this compound with nucleophiles?
Conflicting data (e.g., hydrolysis rates in polar vs. nonpolar solvents) require:
- Controlled Replicates: Conduct reactions in triplicate under strict anhydrous conditions.
- In-situ Monitoring: Use Raman spectroscopy to track Si-Cl bond cleavage kinetics.
- Statistical Analysis: Apply ANOVA to compare rate constants across solvent systems, accounting for humidity variations .
Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?
Link experiments to Molecular Orbital (MO) Theory or Density Functional Theory (DFT) :
- Model electron-deficient Si centers to predict regioselectivity in nucleophilic attacks.
- Validate computational results with experimental Hammett parameters for substituent effects on reaction rates .
Q. What advanced techniques assess environmental impacts of this compound in lab waste?
Q. How can computational tools predict synthetic pathways for this compound derivatives?
Use AI-driven retrosynthesis platforms (e.g., PubChem’s retrosynthesis analysis):
- Input target structures (e.g., functionalized polysiloxanes) to generate feasible routes.
- Prioritize routes with minimal protecting groups and high atom economy .
Methodological Tables
| Characterization Technique | Key Parameter | Reference |
|---|---|---|
| NMR | Siloxane bond formation | |
| TGA-DSC | Thermal degradation profile | |
| GC-MS with derivatization | Quantifying hydrolyzed silanol byproducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
